1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine

Catalog No.
S14021408
CAS No.
M.F
C7H14ClNO2S
M. Wt
211.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine

Product Name

1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine

IUPAC Name

1-(chloromethylsulfonyl)-2-ethylpyrrolidine

Molecular Formula

C7H14ClNO2S

Molecular Weight

211.71 g/mol

InChI

InChI=1S/C7H14ClNO2S/c1-2-7-4-3-5-9(7)12(10,11)6-8/h7H,2-6H2,1H3

InChI Key

TWPVQYDDJVTKME-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCN1S(=O)(=O)CCl

1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine is a heterocyclic compound characterized by the presence of a pyrrolidine ring substituted with a chloromethylsulfonyl group. Its molecular formula is C7H14ClNO2SC_7H_{14}ClNO_2S, and it has a molecular weight of 211.71 g/mol. The compound is notable for its unique functional groups, which contribute to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, allowing for the formation of new compounds.
  • Oxidation: The sulfonyl group can undergo oxidation to yield sulfone derivatives, which may exhibit different chemical properties.
  • Reduction: Reduction processes can remove the sulfonyl group, leading to simpler pyrrolidine derivatives that may have distinct biological activities or applications in synthesis.

Research into the biological activity of 1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine indicates potential as a biochemical probe due to its ability to modify proteins and other biomolecules. The electrophilic nature of the chloromethylsulfonyl group allows it to interact with nucleophilic sites on proteins, which could lead to changes in protein function or stability. This property makes it a candidate for further exploration in therapeutic contexts, particularly in drug development.

The synthesis of 1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine typically involves the following steps:

  • Starting Materials: The reaction begins with 2-ethylpyrrolidine and chloromethylsulfonyl chloride.
  • Reaction Conditions: The reaction is conducted in the presence of a base, such as triethylamine, to neutralize hydrochloric acid produced during the reaction.
  • Temperature Control: The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of reactants into the desired product.
  • Purification: Following the reaction, purification techniques such as distillation or chromatography may be employed to isolate the final product.

1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine has several applications across different domains:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biochemical Studies: The compound is investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
  • Medicinal Chemistry: It is explored for possible therapeutic properties and as a precursor for drug development.
  • Industrial Use: The compound finds utility in producing specialty chemicals and materials.

Interaction studies involving 1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine focus on its reactivity with various nucleophiles. These studies help elucidate its mechanism of action in biological systems and its potential effects on target biomolecules. The ability of the compound to form covalent bonds with nucleophiles underlines its significance in biochemical modifications and synthetic transformations.

Several compounds share structural similarities with 1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine, highlighting its unique features:

Compound NameStructureKey Differences
1-((Chloromethyl)sulfonyl)pyrrolidineLacks ethyl substitutionLess hydrophobic than 1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine
2-((Chloromethyl)sulfonyl)pyrrolidineSubstituted at a different position on the pyrrolidine ringAlters reactivity profile
1-((Bromomethyl)sulfonyl)-2-ethylpyrrolidineBromine instead of chlorineAffects reactivity and selectivity due to larger atomic size

Uniqueness

The uniqueness of 1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine lies in its combination of the chloromethylsulfonyl group and ethyl substitution on the pyrrolidine ring. This specific arrangement confers distinct reactivity and physical properties that differentiate it from similar compounds, making it an interesting subject for further research in both synthetic and biological contexts.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

211.0433776 g/mol

Monoisotopic Mass

211.0433776 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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